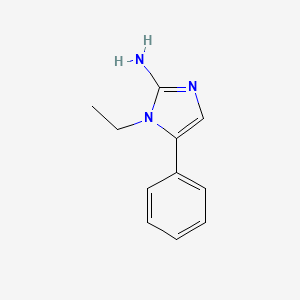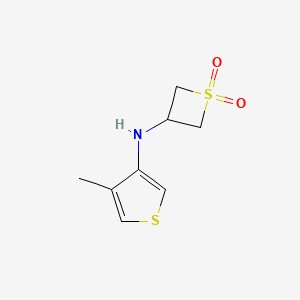![molecular formula C19H15N3OS B12936301 4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide CAS No. 918648-72-3](/img/structure/B12936301.png)
4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The structure of this compound includes a benzamide group attached to a 6-phenylimidazo[2,1-b]thiazole core, which is further substituted with a methyl group at the 4-position.
Méthodes De Préparation
The synthesis of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative and a suitable palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Applications De Recherche Scientifique
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication.
Signal Transduction: The compound can modulate signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide can be compared with other imidazo[2,1-b]thiazole derivatives:
N-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Similar structure but different substitution pattern, leading to variations in biological activity.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with distinct pharmacological properties.
The uniqueness of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide lies in its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
918648-72-3 |
|---|---|
Formule moléculaire |
C19H15N3OS |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-9-15(10-8-13)18(23)21-17-16(14-5-3-2-4-6-14)20-19-22(17)11-12-24-19/h2-12H,1H3,(H,21,23) |
Clé InChI |
DBELRPNDVWJCMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)






![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)


![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
